molecular formula C19H19N3O3 B7691992 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide

Cat. No.: B7691992
M. Wt: 337.4 g/mol
InChI Key: PHFBMNZGMMZREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, also known as MOPEP, is a synthetic compound that has been the subject of scientific research due to its potential biological and medicinal properties. It belongs to the family of oxadiazole derivatives, which have been extensively studied for their pharmacological activities. MOPEP has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and peripheral tissues. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also modulates the levels of neurotransmitters, such as dopamine and serotonin, by interacting with their receptors. Moreover, this compound has been shown to reduce oxidative stress and protect against neuronal damage, possibly through its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated microglial cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in neuronal cells. In vivo studies have demonstrated its analgesic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has several advantages as a research tool, such as its high purity and stability, which make it suitable for various experimental designs. It also exhibits a wide range of biological activities, which make it a versatile compound for investigating different pathways and mechanisms. However, its limitations include its low solubility in water and its potential toxicity at high doses, which require careful optimization of the experimental conditions.

Future Directions

There are several future directions for the research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, including the investigation of its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Its ability to modulate the levels of neurotransmitters and protect against oxidative stress has been proposed as a possible mechanism of action. Moreover, the development of new derivatives of this compound with enhanced pharmacological properties and reduced toxicity is an area of active research. Additionally, the elucidation of the exact molecular targets of this compound and its downstream signaling pathways will provide insights into its biological activities and potential therapeutic applications.

Synthesis Methods

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide can be synthesized through a multistep process, which involves the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate to form 3-(2-methoxyphenyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole-2-thione. This intermediate is then treated with butanoyl chloride to obtain the final product, this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized through various modifications of the reaction conditions.

Scientific Research Applications

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Its ability to modulate the levels of neurotransmitters and protect against oxidative stress has been proposed as a possible mechanism of action.

Properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-11-6-5-10-15(16)19-21-18(25-22-19)13-7-12-17(23)20-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFBMNZGMMZREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.